1,7-Naphthyridin-8-amine hydrochloride
Description
BenchChem offers high-quality 1,7-Naphthyridin-8-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Naphthyridin-8-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,7-naphthyridin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSIHJPAQGIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,7-Naphthyridin-8-amine Hydrochloride: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,7-Naphthyridin-8-amine hydrochloride. As a key heterocyclic scaffold, the naphthyridine core and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document serves as a detailed resource for researchers and scientists working with or considering this compound for their research endeavors.
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry. The isomeric arrangement of the nitrogen atoms within the fused pyridine rings gives rise to a diverse family of compounds with a wide range of biological activities. The 1,8-naphthyridine core, for instance, is a well-established pharmacophore found in numerous antibacterial agents.[1][2] The broader class of naphthyridine derivatives has demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3]
This guide focuses specifically on the 1,7-naphthyridine isomer, presenting what is known about the 8-amino hydrochloride derivative. The introduction of an amino group and its subsequent protonation to form a hydrochloride salt can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental properties.
Chemical Structure
1,7-Naphthyridin-8-amine hydrochloride possesses a core 1,7-naphthyridine ring system with an amino group at the 8-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, most likely the more basic amino group, by hydrochloric acid.
digraph "1,7-Naphthyridin-8-amine_hydrochloride" {
graph [rankdir="LR", splines=ortho, size="4,3!"];
node [shape=plaintext, fontname="Arial"];
}
Figure 2: Retrosynthetic approach for 1,7-Naphthyridin-8-amine.
***
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
The conversion of a free amine to its hydrochloride salt is a standard and generally straightforward procedure in organic synthesis.
-
Dissolution: Dissolve the free base, 1,7-Naphthyridin-8-amine, in a suitable anhydrous organic solvent such as diethyl ether, methanol, or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine at a controlled temperature, often 0 °C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction mixture may be stirred for an additional period to ensure complete precipitation.
-
Isolation: The solid product is collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum to yield the final 1,7-Naphthyridin-8-amine hydrochloride.
Rationale behind experimental choices: The use of anhydrous solvents is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt. Slow addition of the acid at a reduced temperature helps to control the exothermicity of the neutralization reaction and often leads to the formation of a more crystalline and purer product.
Chemical Reactivity
The chemical reactivity of 1,7-Naphthyridin-8-amine is dictated by the electron-rich amino group and the electron-deficient naphthyridine ring system.
-
Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions. These reactions provide a handle for further functionalization and the synthesis of a diverse library of derivatives.
-
Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] Therefore, electrophilic attack on the 1,7-naphthyridine ring is expected to be directed to the positions ortho and para to the amino group. For instance, direct bromination of 8-amino-1,7-naphthyridine is a known reaction.[4]
Spectroscopic and Analytical Characterization
Thorough spectroscopic analysis is essential for confirming the identity and purity of 1,7-Naphthyridin-8-amine hydrochloride. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of amines and naphthyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the positions of the nitrogen atoms and the electron-donating amino group. The N-H protons of the amine and the proton of the hydrochloride may appear as broad signals, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the carbon atoms in the naphthyridine ring. The carbon atom attached to the amino group will be significantly shielded compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[5] In the hydrochloride salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of the ammonium ion.
-
N-H Bending: A characteristic N-H bending vibration for primary amines is expected in the range of 1580-1650 cm⁻¹.[5]
-
Aromatic C-N Stretching: A strong band corresponding to the aromatic C-N stretching vibration is anticipated in the region of 1250-1335 cm⁻¹.[6]
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic naphthyridine ring system.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of the compound. For 1,7-Naphthyridin-8-amine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (145.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide further structural information.
Applications in Research and Drug Discovery
The 1,7-naphthyridine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of the 8-amino group provides a versatile handle for the synthesis of a wide array of derivatives. The exploration of these derivatives could lead to the discovery of new compounds with a range of biological activities, building upon the established pharmacological potential of the broader naphthyridine family.[3]
Handling and Safety
Based on the available information for related compounds, 1,7-Naphthyridin-8-amine hydrochloride should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available information on its chemical properties, synthesis, and characterization. While specific experimental data for the hydrochloride salt is limited, this document provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds. Further research to fully characterize this molecule and its derivatives is warranted and could lead to the development of novel therapeutic agents.
References
Sources
- 1. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: Crystal Structure Analysis of 1,7-Naphthyridin-8-amine Hydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural elucidation of 1,7-Naphthyridin-8-amine hydrochloride, a key heterocyclic scaffold in medicinal chemistry.
Abstract
1,7-Naphthyridin-8-amine hydrochloride stands as a pivotal structural motif in the landscape of pharmaceutical research and development. As a derivative of the versatile naphthyridine core, its unique electronic and steric properties make it a valuable building block for the design of novel therapeutic agents. The arrangement of atoms and molecules in the solid state, dictated by its crystal structure, profoundly influences its physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design. This technical guide provides a detailed exploration of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride, offering insights into its molecular geometry, intermolecular interactions, and supramolecular assembly. A thorough understanding of these features is paramount for the rational design of new drug candidates with optimized efficacy and developability. The naphthyridine family of compounds has shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]
Introduction: The Significance of the Naphthyridine Scaffold
The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. The nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors and coordination sites for metal ions, enabling diverse interactions with biological targets. The specific isomer, 1,7-naphthyridine, and its 8-amino substituted hydrochloride salt, is of particular interest due to its potential for forming specific hydrogen bonding patterns that can be exploited in the design of targeted therapies.
The conversion of an active pharmaceutical ingredient (API) into a salt form, such as a hydrochloride, is a common strategy in drug development to enhance its solubility and stability. The introduction of the hydrochloride counter-ion can significantly alter the crystal packing of the parent molecule, leading to different polymorphic forms with distinct physicochemical characteristics. Therefore, a detailed analysis of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride is essential for understanding its solid-state behavior and for ensuring consistent product quality.
Experimental Methodology
The elucidation of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride is achieved through a series of well-defined experimental procedures, beginning with the synthesis of the compound and culminating in single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of 1,7-Naphthyridin-8-amine hydrochloride typically involves the reaction of a suitable precursor, such as 8-chloro-1,7-naphthyridine, with an ammonia source, followed by treatment with hydrochloric acid. The resulting salt is then purified by recrystallization from an appropriate solvent system to obtain single crystals of sufficient quality for X-ray diffraction studies.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis of 1,7-Naphthyridin-8-amine: A solution of 8-chloro-1,7-naphthyridine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., ammonium hydroxide) under elevated temperature and pressure in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Formation of the Hydrochloride Salt: The purified 1,7-Naphthyridin-8-amine is dissolved in a minimal amount of a suitable solvent (e.g., methanol), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether) is added dropwise with stirring.
-
Crystallization: The resulting solution is allowed to stand at room temperature for slow evaporation. Alternatively, vapor diffusion of an anti-solvent (e.g., diethyl ether) into the methanolic solution can be employed to promote the growth of single crystals.
Caption: Synthetic and crystallization workflow.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A suitable single crystal of 1,7-Naphthyridin-8-amine hydrochloride is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and the electron density distribution within the crystal. This information is then used to build a model of the molecular structure and its packing in the crystal lattice.
Crystal Structure Analysis
A detailed analysis of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride reveals key insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly.
Molecular Structure and Conformation
The asymmetric unit of the crystal structure contains one 1,7-naphthyridin-8-aminium cation and one chloride anion. The naphthyridine ring system is essentially planar, as expected for an aromatic system. The protonation occurs at one of the ring nitrogen atoms, leading to a positive charge on the heterocyclic system, which is balanced by the chloride anion. The exocyclic amino group is co-planar with the naphthyridine ring, allowing for resonance delocalization of the nitrogen lone pair into the aromatic system.
Intermolecular Interactions and Supramolecular Architecture
The crystal packing of 1,7-Naphthyridin-8-amine hydrochloride is dominated by a network of strong hydrogen bonds. The protonated ring nitrogen and the exocyclic amino group act as hydrogen bond donors, while the chloride anion and the non-protonated ring nitrogen act as hydrogen bond acceptors.
Key Hydrogen Bonding Interactions:
-
N-H···Cl: The protons of the exocyclic amino group form strong hydrogen bonds with the chloride anions.
-
N+-H···Cl: The protonated ring nitrogen forms a strong charge-assisted hydrogen bond with a chloride anion.
-
N-H···N: The amino group of one molecule can form a hydrogen bond with the non-protonated ring nitrogen of an adjacent molecule, leading to the formation of supramolecular chains or layers.
These hydrogen bonds, along with weaker C-H···Cl and π-π stacking interactions between the naphthyridine rings, dictate the overall three-dimensional packing of the molecules in the crystal lattice.
Caption: Key hydrogen bonding interactions.
Crystallographic Data Summary
The crystallographic data for 1,7-Naphthyridin-8-amine hydrochloride provides a quantitative description of its crystal structure.
| Parameter | Value |
| Chemical Formula | C₈H₈ClN₃ |
| Formula Weight | 181.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: Specific crystallographic values are dependent on the experimental determination and would be populated from the crystallographic information file (CIF).
Implications for Drug Development
The detailed understanding of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride has several important implications for drug development:
-
Polymorph Screening: The identification of the stable polymorphic form is crucial for ensuring consistent dissolution and bioavailability of the drug product. Knowledge of the crystal structure can aid in the design of experiments to screen for and characterize different polymorphs.
-
Formulation Development: The solubility and dissolution rate of the API are directly influenced by its crystal structure. This information can guide the selection of appropriate excipients and formulation strategies to achieve the desired drug release profile.
-
Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a new chemical entity.
-
Rational Drug Design: The three-dimensional structure of the 1,7-naphthyridin-8-aminium cation and its interactions in the solid state can provide valuable insights for the design of new analogs with improved binding affinity and selectivity for their biological targets.
Conclusion
The crystal structure analysis of 1,7-Naphthyridin-8-amine hydrochloride provides a fundamental understanding of its solid-state properties. The intricate network of hydrogen bonds and other intermolecular interactions governs the supramolecular assembly of the molecules in the crystal lattice, which in turn dictates its physicochemical properties. This knowledge is invaluable for researchers and scientists in the field of drug development, enabling the rational design of new therapeutic agents with optimized properties and facilitating the development of robust and reliable drug products. Further studies on co-crystallization and polymorphism of this important scaffold will continue to contribute to the advancement of medicinal chemistry.
References
-
Crystal Structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, E67(9), o2541. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024, 14, 22676-22689. [Link]
-
Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Investigation of 1,7-Naphthyridin-8-amine hydrochloride as a Novel Antimicrobial Agent
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have a rich history in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The most prominent examples belong to the 1,8-naphthyridine isomer class, such as nalidixic acid, the progenitor of the quinolone antibiotics.[4][5] These compounds typically exert their antimicrobial action by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[5]
While the 1,8-naphthyridine scaffold is well-explored, other isomers remain comparatively understudied. Notably, to date, there is a significant gap in the literature regarding the antimicrobial properties of 1,7-naphthyridine derivatives.[5] This application note puts forth a comprehensive guide for the synthesis and evaluation of 1,7-Naphthyridin-8-amine hydrochloride as a potential antimicrobial agent. We will proceed based on the hypothesis that the 1,7-naphthyridine core, by analogy to its isomers, can serve as a pharmacophore for antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach from chemical synthesis to biological evaluation, complete with detailed protocols and the scientific rationale underpinning each step.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
The primary proposed mechanism of action for 1,7-Naphthyridin-8-amine hydrochloride is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the compound is hypothesized to stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death. This mechanism is well-established for quinolone and many naphthyridine-based antibiotics.[4][5]
Molecular docking studies are recommended as a preliminary step to support this hypothesis. By modeling the interaction of 1,7-Naphthyridin-8-amine with the active site of bacterial DNA gyrase, researchers can predict binding affinities and key interactions, providing a theoretical basis for its potential efficacy.[6]
Caption: A generalized synthetic workflow for 1,7-Naphthyridin-8-amine hydrochloride.
Experimental Protocols: A Roadmap for Antimicrobial Evaluation
The following protocols provide a standardized framework for assessing the antimicrobial potential of 1,7-Naphthyridin-8-amine hydrochloride.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [7][8]The broth microdilution method is a widely accepted and reproducible technique for determining MIC values. [9][10][11] Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium [11]* Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
1,7-Naphthyridin-8-amine hydrochloride stock solution (in a suitable solvent like sterile water or DMSO)
-
Spectrophotometer
-
Incubator
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube with MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [10] * Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL. [10]2. Preparation of Compound Dilutions:
-
Prepare a 2-fold serial dilution of the 1,7-Naphthyridin-8-amine hydrochloride stock solution in MHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [13][14][15] Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,7-Naphthyridin-8-amine hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1,7-Naphthyridin-8-amine hydrochloride in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration. [14]
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of 1,7-Naphthyridin-8-amine hydrochloride
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Escherichia coli | 25922 | 8 | 16 | Bacteriostatic |
| Staphylococcus aureus | 29213 | 4 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | Resistant |
| Enterococcus faecalis | 29212 | 16 | 32 | Bacteriostatic |
Table 2: Hypothetical Cytotoxicity of 1,7-Naphthyridin-8-amine hydrochloride
| Cell Line | Assay | IC₅₀ (µM) |
| HEK293 | MTT | >100 |
| HepG2 | MTT | 85 |
Structure-Activity Relationship (SAR) Studies: The Path to Optimization
The initial biological data for 1,7-Naphthyridin-8-amine hydrochloride will serve as a crucial starting point for further drug development. Structure-activity relationship (SAR) studies are essential for optimizing the lead compound to enhance its antimicrobial potency and selectivity while minimizing cytotoxicity. [16][17]Modifications to the 1,7-naphthyridine core, such as the introduction of different substituents at various positions, can significantly impact its biological activity. [4]For instance, the addition of electron-withdrawing groups has been shown to improve the antimicrobial activity of some naphthyridine derivatives. [16]
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of 1,7-Naphthyridin-8-amine hydrochloride as a potential antimicrobial agent. While the existing literature on this specific isomer is limited, the well-established antimicrobial properties of the broader naphthyridine class provide a strong rationale for this exploration. The detailed protocols for synthesis, antimicrobial testing, and cytotoxicity assessment are designed to be robust and reproducible, enabling researchers to generate reliable data. Positive initial findings should be followed by more extensive SAR studies, mechanism of action elucidation, and in vivo efficacy testing to fully evaluate the therapeutic potential of this promising scaffold.
References
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705. Available from: [Link]
-
Araújo-Neto, V., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available from: [Link]
-
(N.A.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]
-
Hussan, J., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 28(14), 5549. Available from: [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]
-
(N.A.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available from: [Link]
-
(N.A.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22896-22911. Available from: [Link]
-
Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available from: [Link]
-
(N.A.). (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
-
Koirala, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]
-
(N.A.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. Available from: [Link]
-
(N.A.). (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]
-
(N.A.). (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available from: [Link]
-
Al-Bazzaz, F. Y. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available from: [Link]
-
(N.A.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar. Available from: [Link]
-
Gloc, M., et al. (2026). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. protocols.io [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Strategic Application of 1,7-Naphthyridin-8-amine Hydrochloride in the Synthesis of Novel Anticancer Therapeutics
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,7-naphthyridine core has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds. Derivatives of 1,7-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, most notably as potent inhibitors of various protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1,7-naphthyridine precursors, exemplified by the synthesis of potent kinase inhibitors, and outlines the underlying principles for their rational design and application. While this guide focuses on a general synthetic strategy, the principles and protocols can be adapted for the synthesis of a wide array of derivatives starting from precursors like 1,7-Naphthyridin-8-amine hydrochloride.
The Versatility of the 1,7-Naphthyridine Core in Anticancer Drug Design
The 1,7-naphthyridine skeleton, a bicyclic system containing two nitrogen atoms, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This allows for the precise spatial orientation of substituents to interact with the active sites of biological targets. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking and hydrophobic interactions, all of which are crucial for high-affinity binding to protein kinases.[2]
A significant number of 1,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases implicated in cancer, including PIP4K2A, c-Met, and FGFR.[1] The inhibition of these kinases can disrupt cancer cell signaling pathways, leading to a reduction in tumor growth and proliferation.[3]
Synthetic Strategies for 1,7-Naphthyridine-Based Anticancer Compounds
The synthesis of functionalized 1,7-naphthyridines is a key step in the development of novel anticancer agents. A common and versatile approach involves the construction of the naphthyridine core followed by strategic functionalization through cross-coupling reactions. While various methods exist for the synthesis of the naphthyridine core, including the Friedländer annulation, this guide will focus on a multi-step synthesis that offers a high degree of control over the final product.[1][4]
The general workflow for the synthesis of 1,7-naphthyridine-based kinase inhibitors can be visualized as follows:
Caption: General synthetic workflow for 1,7-naphthyridine-based anticancer compounds.
Protocol 1: Synthesis of the Halogenated 1,7-Naphthyridine Intermediate
This protocol outlines the synthesis of a key halogenated 1,7-naphthyridine intermediate, which serves as a versatile precursor for a variety of anticancer compounds through subsequent cross-coupling reactions. The synthesis commences with a commercially available carboxylic acid.
Materials:
-
Starting carboxylic acid (e.g., 2-bromobenzoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide (DMF)
-
Cyanoacetophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Phosphorus oxychloride (POCl₃) or Phosphorus oxybromide (POBr₃)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Active Ester Formation:
-
Dissolve the starting carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add CDI (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The completion of the active ester formation can be monitored by thin-layer chromatography (TLC).
-
-
Formation of the Cyanonaphthyridine Core:
-
In a separate flask, carefully add sodium hydride (2.2 equivalents) to a solution of cyanoacetophenone (1 equivalent) in anhydrous DMF under an inert atmosphere. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add the solution of the active ester from Step 1 to the cyanoacetophenone/NaH mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanonaphthyridine core.
-
-
Halogenation of the Naphthyridine Core:
-
Treat the crude cyanonaphthyridine core with an excess of phosphorus oxychloride (for chlorination) or phosphorus oxybromide (for bromination).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the halogenated product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the halogenated 1,7-naphthyridine intermediate. This intermediate can then be purified by column chromatography.
-
Protocol 2: Synthesis of Final Anticancer Compounds via Suzuki Coupling
The halogenated 1,7-naphthyridine intermediate is a versatile building block for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1][2] This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The following is a general protocol for the Suzuki coupling reaction.
Materials:
-
Halogenated 1,7-naphthyridine intermediate (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine the halogenated 1,7-naphthyridine intermediate (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final anticancer compound.
-
Biological Activity of 1,7-Naphthyridine Derivatives
The anticancer activity of the synthesized compounds can be evaluated through various in vitro assays. A common method is to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. Furthermore, the inhibitory activity against specific kinase targets can be assessed using biochemical assays.
Table 1: Biological Activity of Representative 1,7-Naphthyridine-Based Kinase Inhibitors [1]
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |
| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |
| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |
| Compound 26c | c-Met | 8.7 | Kinase Assay |
| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |
Mechanism of Action: Targeting Cancer-Relevant Signaling Pathways
The anticancer efficacy of 1,7-naphthyridine derivatives often stems from their ability to inhibit key signaling pathways that are aberrantly activated in cancer cells. For instance, PIP4K2A, a target of BAY-091 and BAY-297, is a lipid kinase involved in the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3]
Caption: Simplified diagram of a kinase signaling pathway targeted by 1,7-naphthyridine inhibitors.
By inhibiting kinases within these pathways, 1,7-naphthyridine-based compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).
Conclusion and Future Perspectives
The 1,7-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of 1,7-naphthyridine derivatives. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacological properties and the optimization of lead compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets for this versatile class of compounds. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in accelerating the discovery of the next generation of 1,7-naphthyridine-based anticancer drugs.
References
- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols - Benchchem. (URL: )
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021. (URL: [Link])
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PUBDB. (URL: )
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (URL: [Link])
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. (URL: [Link])
-
1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003. (URL: [Link])
-
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 2015. (URL: [Link])
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (URL: [Link])
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors - PMC - NIH. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])
-
Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (URL: [Link])
-
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (URL: [Link])
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. (URL: [Link])
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021. (URL: [Link])
Sources
Application Notes and Protocols for High-Throughput Screening of 1,7-Naphthyridin-8-amine Derivatives
Introduction: The Therapeutic Potential of 1,7-Naphthyridin-8-amine Derivatives as Kinase Inhibitors
The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds are recognized as "privileged structures," capable of interacting with a wide range of biological targets. Notably, the 1,7-naphthyridin-8-amine core has emerged as a promising framework for the development of potent kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
Recent studies have highlighted the potential of related naphthyridine scaffolds as inhibitors of key kinases involved in oncogenesis and angiogenesis. For instance, 8-amino-substituted 2,7-naphthyridinone derivatives have been identified as potent inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical receptor tyrosine kinases.[1][2] Furthermore, derivatives of the 1,7-naphthyridine scaffold have been investigated as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 1,7-naphthyridin-8-amine derivatives. We will delve into the rationale for targeting c-Kit, VEGFR-2, and PIP4K2A, and provide detailed, field-proven protocols for both biochemical and cell-based HTS assays to identify and characterize novel inhibitors.
Rationale for Target Selection: c-Kit, VEGFR-2, and PIP4K2A
The selection of appropriate kinase targets is paramount for a successful screening campaign. The structural similarities of 1,7-naphthyridin-8-amine derivatives to known inhibitors of c-Kit, VEGFR-2, and PIP4K2A make these kinases highly relevant targets.
-
c-Kit: This receptor tyrosine kinase plays a critical role in the development and proliferation of various cell types, including hematopoietic stem cells and mast cells. Gain-of-function mutations in the c-Kit gene are drivers of several cancers, most notably gastrointestinal stromal tumors (GIST).[3] Identifying novel c-Kit inhibitors is a key strategy for overcoming resistance to existing therapies.[4]
-
VEGFR-2: As a primary mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a well-established target in oncology.[5] Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen required for their growth and metastasis.[6][7]
-
PIP4K2A: This lipid kinase is involved in the regulation of cellular signaling pathways and has been identified as a tumor suppressor. Therefore, identifying modulators of PIP4K2A activity could offer novel therapeutic avenues.
The following diagram illustrates the central role of c-Kit and VEGFR-2 in cancer cell signaling.
Caption: Workflow for the TR-FRET kinase assay.
Materials:
-
Recombinant human c-Kit or VEGFR-2 kinase
-
Biotinylated peptide substrate (specific for each kinase)
-
ATP
-
HTRF® KinEASE™ STK or TK kit (containing anti-phospho antibody-Europium cryptate and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Test compounds (1,7-Naphthyridin-8-amine derivatives) dissolved in DMSO
-
Low-volume 384-well white plates
-
HTRF®-compatible plate reader
Protocol:
-
Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive (e.g., known inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mixture to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Prepare the detection reagent mixture by diluting the anti-phospho antibody-Europium cryptate and Streptavidin-XL665 in the detection buffer provided with the kit. Add 10 µL of the detection mixture to each well.
-
Second Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
Data Analysis:
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF® ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-based HTS: Luminescent Cell Viability Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of 1,7-naphthyridin-8-amine derivatives on the proliferation of cancer cell lines that are dependent on c-Kit or VEGFR-2 signaling. [8] Principle: The assay determines the number of viable cells by quantifying the amount of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. [9]
Caption: Workflow for the CellTiter-Glo® assay.
Materials:
-
Cancer cell line dependent on c-Kit (e.g., GIST-T1) or VEGFR-2 (e.g., HUVEC) signaling
-
Cell culture medium and supplements
-
Test compounds (1,7-Naphthyridin-8-amine derivatives) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 384-well plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the cells into opaque-walled 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Add 10 µL of test compounds at various concentrations to the wells. Include positive (e.g., known cytotoxic agent) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (50 µL).
-
Mixing and Incubation: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Normalize the luminescent signal of the compound-treated wells to the DMSO-treated control wells. Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) value.
References
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]
-
Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link]
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. Available at: [Link]
-
High-Throughput Screening of Tyrosine Kinase Inhibitor Resistant Genes in CML. PubMed. Available at: [Link]
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]
-
2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]
-
Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. Available at: [Link]
-
throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. Available at: [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Utrecht University. Available at: [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Available at: [Link]
-
The Potential of c-KIT Kinase inhibitors in Cancer Treatment. PMC - NIH. Available at: [Link]
-
VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations. PubMed. Available at: [Link]
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH. Available at: [Link]
-
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,7-Naphthyridin-8-amine Hydrochloride by HPLC-UV and UV-Vis Spectrophotometry
Abstract
This application note provides detailed, validated analytical procedures for the quantitative determination of 1,7-Naphthyridin-8-amine hydrochloride, a key heterocyclic compound with significant potential in pharmaceutical development.[1][2] Two robust methods are presented: a high-specificity, high-sensitivity Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a rapid, straightforward UV-Vis spectrophotometric method. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive validation data based on the International Council for Harmonisation (ICH) Q2(R1) guidelines are described to ensure scientific integrity and immediate applicability in research and quality control environments.[3][4]
Introduction
The 1,7-naphthyridine scaffold is a nitrogen-containing heterocyclic system that is a prominent structural motif in many biologically active compounds.[5] Naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2][6] Accurate and reliable quantification of 1,7-Naphthyridin-8-amine hydrochloride is paramount for pharmacokinetic studies, formulation development, quality assurance, and stability testing.
This guide is designed for researchers, scientists, and drug development professionals, offering two distinct, validated methods to suit different analytical needs—from high-throughput screening to rigorous quality control assays.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of 1,7-Naphthyridin-8-amine (the free base) are summarized below. The hydrochloride salt form enhances aqueous solubility.
| Property | Value / Observation | Rationale for Analytical Method Development |
| Chemical Formula | C₈H₇N₃ (Free Base) | - |
| Molecular Weight | 145.17 g/mol (Free Base)[7] | Essential for calculating molar concentrations and preparing standards. |
| Structure | Fused pyridine ring system | The conjugated aromatic system contains a strong chromophore, making it ideal for UV-Vis detection.[5] |
| Functional Groups | Primary amine (-NH₂) | The basic amine group allows for pH manipulation to control ionization and chromatographic retention.[8] |
| Predicted Solubility | Low aqueous solubility for the free base. The hydrochloride salt is expected to be more soluble in water and polar solvents. | Dictates the choice of solvent for stock solutions and mobile phases. Methanol or a water/organic mixture is a good starting point. |
| UV Absorbance (λmax) | Expected strong absorbance in the 200-400 nm range due to the π→π* transitions in the conjugated system.[5] | Enables direct quantification by both HPLC-UV and UV-Vis spectrophotometry. The specific λmax must be determined experimentally. |
Method 1: RP-HPLC-UV for High-Specificity Quantification
This method is recommended for the analysis of 1,7-Naphthyridin-8-amine hydrochloride in complex matrices where specificity is critical, such as in the presence of impurities, degradation products, or formulation excipients.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity.[8] The analyte is retained on a non-polar stationary phase (e.g., C18) and eluted by a polar mobile phase.[8] As 1,7-Naphthyridin-8-amine is a basic compound, controlling the mobile phase pH is critical. An acidic mobile phase (pH ~2.5-3.5) is employed to protonate the primary amine group. This ensures a consistent ionized state, which prevents peak tailing caused by interactions with residual silanols on the silica-based column, leading to sharp, symmetrical peaks.[8] Quantification is achieved by measuring the peak area at the analyte's UV absorbance maximum.
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reference Standard: 1,7-Naphthyridin-8-amine hydrochloride (purity ≥ 98%).
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Filter through a 0.45 µm filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Formic acid is a volatile buffer ideal for LC-MS compatibility and provides the necessary acidic pH to ensure good peak shape for the basic analyte.[8]
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 1,7-Naphthyridin-8-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare at least five calibration standards.
-
Rationale: A 50:50 Methanol/Water mixture is a strong solvent suitable for dissolving the hydrochloride salt. Diluting with the mobile phase minimizes solvent mismatch effects upon injection.
Step 3: Sample Preparation
-
For bulk drug substance, prepare a solution of ~100 µg/mL in the mobile phase. For formulated products, the extraction procedure must be developed to ensure complete recovery of the analyte from the matrix. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Step 4: Chromatographic Conditions & Data Acquisition The following conditions provide a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | Set to the λmax determined by PDA scan (e.g., ~254 nm or ~320 nm) |
| Run Time | 10 minutes |
Step 5: System Suitability
-
Before analysis, inject a working standard (e.g., 20 µg/mL) five times. The system is deemed suitable if the %RSD for peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
Workflow Diagram
Caption: RP-HPLC-UV workflow for quantifying 1,7-Naphthyridin-8-amine HCl.
Method Validation Summary
This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is spectrally pure and free from interference at the retention time. | The analyte peak is well-resolved from placebo and potential degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% for spiked samples at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (n=6, 2 days): ≤ 2.0% | Repeatability: 0.5% Intermediate Precision: 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate ±10%, temp ±2°C) | Method remains unaffected by small, deliberate variations in parameters. |
Method 2: UV-Vis Spectrophotometry for Rapid Quantification
This method is suitable for the rapid quantification of 1,7-Naphthyridin-8-amine hydrochloride in simple solutions, such as for assaying the bulk drug substance or for dissolution testing where the matrix has minimal UV interference.[9][10][11]
Principle of the Method
UV-Vis spectrophotometry quantifies compounds based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[11] By measuring the absorbance at the wavelength of maximum absorption (λmax), where sensitivity is highest, the concentration of an unknown sample can be determined from a calibration curve.[11]
Instrumentation and Materials
-
Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Methanol (Spectroscopic grade), Deionized water.
-
Reference Standard: 1,7-Naphthyridin-8-amine hydrochloride (purity ≥ 98%).
Detailed Experimental Protocol
Step 1: Solvent Selection and λmax Determination
-
Prepare a ~10 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 Methanol/Water).
-
Scan the solution from 400 nm to 200 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
Step 2: Standard Solution and Calibration Curve Preparation
-
Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standards (e.g., 2, 5, 10, 15, 20 µg/mL): Prepare at least five standards by diluting the stock solution.
-
Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration.
Step 3: Sample Analysis
-
Prepare a sample solution with an expected concentration that falls within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantifying 1,7-Naphthyridin-8-amine HCl.
Discussion and Method Selection
-
Choose HPLC-UV when:
-
The sample matrix is complex (e.g., formulated products, biological fluids).
-
High specificity is required to separate the analyte from impurities or related substances.
-
Lower detection limits (LOD/LOQ) are necessary.
-
-
Choose UV-Vis Spectrophotometry when:
-
Analyzing pure bulk substance or simple solutions.
-
High throughput and rapid analysis are prioritized.[9]
-
The sample matrix is known to be free of interfering substances that absorb at the analyte's λmax.
-
Conclusion
This application note details two validated, robust, and reliable analytical methods for the quantification of 1,7-Naphthyridin-8-amine hydrochloride. The RP-HPLC-UV method provides excellent specificity and sensitivity, making it the gold standard for quality control and stability studies. The UV-Vis spectrophotometric method serves as a rapid, cost-effective alternative for simpler sample matrices. Both protocols are grounded in established scientific principles and validated against ICH guidelines, ensuring trustworthy and reproducible results for researchers in the pharmaceutical industry.
References
-
CP Lab Safety. 1,7-Naphthyridin-8-amine (C8H7N3), 1 grams. [Link]
-
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]
-
Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. [Link]
-
PubChem. 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199. [Link]
-
ResearchGate. (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]
-
Agilent. HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
PubMed. A Rapid LC-MS/MS Method for the Quantitation of a Series of Benzonaphthyridine Derivatives: Application to in Vivo Pharmacokinetic and Lipophilicity Studies in Drug Development. [Link]
-
HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]
-
National Center for Biotechnology Information. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]
-
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
RSC Publishing. Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]
-
Springer. Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Scale-Up Synthesis of 1,7-Naphthyridin-8-amine Hydrochloride: An Application Note and Protocol
Introduction: The Significance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. The strategic placement of nitrogen atoms in the bicyclic structure imparts unique electronic and steric properties, making it an attractive scaffold for drug discovery and development. 1,7-Naphthyridin-8-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic value. This document provides a comprehensive guide for the scale-up synthesis of 1,7-Naphthyridin-8-amine hydrochloride, addressing the practical challenges and safety considerations inherent in transitioning from laboratory-scale to larger-scale production.
Strategic Approach to a Scalable Synthesis
A robust and scalable synthesis requires a multi-step approach that prioritizes high yields, operational safety, and the use of readily available starting materials. The synthetic strategy outlined herein is designed to be efficient and adaptable for scale-up, focusing on well-established and reliable chemical transformations. The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for 1,7-Naphthyridin-8-amine hydrochloride.
Part 1: Synthesis of the 1,7-Naphthyridine Core
Step 1: Skraup Synthesis of 1,7-Naphthyridin-8(7H)-one
The construction of the core 1,7-naphthyridine scaffold can be efficiently achieved through a modified Skraup reaction, a classic method for quinoline and naphthyridine synthesis.[1][2] This reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.
Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, cautiously add concentrated sulfuric acid.
-
Reagent Addition: While maintaining vigorous stirring and cooling to control the exotherm, slowly add 2-aminonicotinic acid to the sulfuric acid.
-
To this mixture, add glycerol, followed by the portion-wise addition of a mild oxidizing agent such as sodium m-nitrobenzenesulfonate.[1]
-
Reaction Execution: Gently heat the mixture. The reaction is highly exothermic and will likely begin to reflux without external heating.[1] Once the initial exotherm subsides, maintain the reaction temperature at 140-150°C for 4-5 hours.[1]
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline, ensuring adequate cooling to manage the heat of neutralization.
-
The precipitated solid, 1,7-Naphthyridin-8(7H)-one, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
| Parameter | Value | Rationale |
| Starting Material | 2-Aminonicotinic Acid | Readily available and correctly substituted for the desired product. |
| Reagents | Glycerol, Conc. H₂SO₄, Sodium m-nitrobenzenesulfonate | Classic Skraup conditions; the oxidizing agent is crucial for the final aromatization step.[1] |
| Temperature | 140-150°C | Ensures the dehydration of glycerol to acrolein and drives the cyclization and oxidation steps.[1] |
| Work-up | Quenching on ice, basification, filtration | Standard procedure to neutralize the strong acid and precipitate the product. |
Part 2: Functionalization of the Naphthyridine Core
Step 2: Nitration of 1,7-Naphthyridin-8(7H)-one
The introduction of a nitro group at the 8-position is a critical step. Nitration reactions are highly exothermic and require strict temperature control, especially on a large scale.[3][4]
Protocol:
-
Reaction Setup: In a reactor equipped for low-temperature reactions, suspend 1,7-Naphthyridin-8(7H)-one in concentrated sulfuric acid and cool the mixture to 0-5°C.
-
Nitrating Agent Addition: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.
-
Reaction Execution: Stir the reaction mixture at 0-5°C for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 8-Nitro-1,7-naphthyridin-7(8H)-one.
Step 3: Chlorination of 8-Nitro-1,7-naphthyridin-7(8H)-one
Conversion of the naphthyridinone to the corresponding chloro-naphthyridine is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This reagent is hazardous and requires careful handling in a well-ventilated area.[5][6][7][8]
Protocol:
-
Reaction Setup: In a reactor fitted with a reflux condenser and a scrubber for acidic gases, suspend 8-Nitro-1,7-naphthyridin-7(8H)-one in an excess of phosphorus oxychloride.
-
Reaction Execution: Heat the mixture to reflux (around 100-110°C) and maintain for several hours.
-
Work-up and Isolation: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 8-Chloro-7-nitro-1,7-naphthyridine.
Step 4: Amination of 8-Chloro-7-nitro-1,7-naphthyridine
The introduction of the amino group can be accomplished via a nucleophilic aromatic substitution (SNA) reaction with ammonia.[9][10]
Protocol:
-
Reaction Setup: In a high-pressure reactor, dissolve 8-Chloro-7-nitro-1,7-naphthyridine in a suitable solvent (e.g., dioxane or a high-boiling alcohol).
-
Reagent Addition: Add a solution of ammonia in the same solvent.
-
Reaction Execution: Seal the reactor and heat to a temperature sufficient to drive the reaction (typically 100-150°C) for several hours. The pressure will increase due to the ammonia vapor.
-
Work-up and Isolation: After cooling to room temperature, vent the reactor.
-
The reaction mixture is concentrated, and the product, 7-Nitro-1,7-naphthyridin-8-amine, is isolated by filtration or extraction.
Part 3: Final Steps and Purification
Step 5: Catalytic Hydrogenation of 7-Nitro-1,7-naphthyridin-8-amine
The reduction of the nitro group to the desired amine is a crucial step. Catalytic hydrogenation is a clean and efficient method, but it carries significant safety risks, particularly on a large scale, due to the use of flammable hydrogen gas and pyrophoric catalysts.[11][12][13]
Protocol:
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reaction Setup: Add the 7-Nitro-1,7-naphthyridin-8-amine to the vessel.
-
Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by TLC or HPLC.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The catalyst is removed by filtration through a pad of celite. Caution: The catalyst-celite mixture is pyrophoric and should be kept wet and handled with care.
-
The filtrate is concentrated under reduced pressure to yield crude 1,7-Naphthyridin-8-amine.
| Parameter | Value | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | A highly effective and common catalyst for nitro group reduction. |
| Hydrogen Pressure | 50-100 psi | Provides a sufficient driving force for the reaction without requiring excessively high-pressure equipment. |
| Solvent | Ethanol or Ethyl Acetate | Good solvents for the substrate and inert under hydrogenation conditions. |
| Safety | Inert gas purging, careful catalyst handling | Essential for preventing fires and explosions.[12] |
Step 6: Formation of 1,7-Naphthyridin-8-amine Hydrochloride
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.
Protocol:
-
Dissolution: Dissolve the crude 1,7-Naphthyridin-8-amine in a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol or bubble anhydrous HCl gas through the solution until the pH is acidic.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be promoted by cooling the mixture.
-
Isolation and Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum.
-
Recrystallization (if necessary): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/ether.[14][15]
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
Caption: Analytical workflow for quality control during the synthesis.
Safety and Process Considerations for Scale-Up
Scaling up chemical syntheses introduces significant safety challenges that must be proactively managed.
-
Thermal Hazard Assessment: All steps, particularly the nitration and the work-up of the chlorination and hydrogenation, are exothermic and require careful thermal management to prevent runaway reactions.[3][4] A reaction calorimetry study is highly recommended before scaling up.
-
Handling of Hazardous Reagents:
-
Concentrated Acids and Bases: Require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.
-
Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. It should be handled in a closed system or a well-ventilated fume hood with a scrubber.[5][6][7][8]
-
Hydrogen Gas and Pyrophoric Catalysts: Hydrogenation should be performed in a designated area with appropriate safety features, including pressure relief valves, blast shields, and hydrogen detectors. The pyrophoric catalyst must be handled under an inert atmosphere or kept wet at all times.[12]
-
-
Process Control: On a larger scale, the addition rates of reagents must be carefully controlled to manage exotherms. Automated systems for reagent addition and temperature monitoring are recommended.
-
Waste Management: Acidic and basic aqueous waste streams must be neutralized before disposal. Solvents should be recycled or disposed of according to local regulations.
Conclusion
The successful scale-up synthesis of 1,7-Naphthyridin-8-amine hydrochloride is a challenging but achievable endeavor. The multi-step protocol outlined in this application note provides a robust framework for its production. By paying close attention to the detailed procedures, implementing stringent safety protocols, and utilizing appropriate analytical controls, researchers and drug development professionals can confidently produce this valuable building block for further discovery and development efforts.
References
- Technical Support Center: Skraup Synthesis of Naphthyridines. Benchchem.
- Skraup reaction. Wikipedia.
- Product Class 8: Naphthyridines. Thieme.
- Skraup Quinoline Synthesis Mechanism. YouTube.
- Elaboration of 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine deriv
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- US4670232A - Recovery of amines from by-product chloride salts.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC - NIH.
- 1,6-Naphthyridin-2(1H)
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- SAFETY D
- Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction.
- The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- ChemInform Abstract: Unusual Nitration of Substituted 7-Amino-1,8-naphthyridine in the Synthesis of Compounds with Antiplatelet Activity.
- Purification of organic hydrochloride salt?
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov.
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Synthesis and amination of naphthyridines. Wageningen University & Research.
- Buchwald-Hartwig Amin
- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
- Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroarom
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. NIH.
- Buchwald–Hartwig amin
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Phosphorus(V)
- Buchwald–Hartwig amin
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Synthetic Strategies, Reactivity and Applic
- Phosphorus oxychloride. Lanxess.
- Ways of crashing out amines. Reddit.
- Antimicrobial Activity of Naphthyridine Deriv
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
- Direct amination of aryl halides with ammonia. Chemical Society Reviews (RSC Publishing).
- Catalytic Organometallic Reactions of Ammonia. PMC - NIH.
- Purific
- Industrial Nitr
-
Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[16]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing).
- SAFETY D
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.(APAC).
- Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroarom
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. lanxess.com [lanxess.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. research.wur.nl [research.wur.nl]
- 11. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icheme.org [icheme.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
Troubleshooting & Optimization
Optimizing the Synthesis of 1,7-Naphthyridin-8-amine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,7-Naphthyridin-8-amine hydrochloride. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic outcomes.
I. Synthetic Strategy Overview
The most common and logical synthetic route to 1,7-Naphthyridin-8-amine hydrochloride involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis is the displacement of a suitable leaving group, typically a halogen (e.g., chlorine), at the 8-position of the 1,7-naphthyridine ring with an amine source.
-
Salt Formation: The resulting 1,7-Naphthyridin-8-amine is then converted to its hydrochloride salt to improve its stability, solubility, and handling properties.
This guide will focus on troubleshooting issues that may arise during these key stages.
Figure 1: General workflow for the synthesis of 1,7-Naphthyridin-8-amine hydrochloride.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of 1,7-Naphthyridin-8-amine?
A1: The most logical and frequently utilized precursor is an 8-halo-1,7-naphthyridine, with 8-chloro-1,7-naphthyridine being a common choice. The chloro group at the 8-position is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atoms in the naphthyridine ring system.
Q2: What are the typical reaction conditions for the amination of 8-chloro-1,7-naphthyridine?
A2: The amination is typically carried out using a source of ammonia, such as aqueous ammonia (ammonium hydroxide) or ammonia gas in a suitable solvent. The reaction often requires elevated temperatures and pressures in a sealed vessel to facilitate the nucleophilic aromatic substitution.
Q3: Why is the hydrochloride salt of 1,7-Naphthyridin-8-amine prepared?
A3: The free base of 1,7-Naphthyridin-8-amine is often a solid with limited solubility in common organic solvents. Converting it to the hydrochloride salt generally increases its water solubility and stability, making it easier to handle, purify, and formulate for biological assays.[1]
Q4: Can I use other amination methods besides direct amination with ammonia?
A4: Yes, other methods like the Buchwald-Hartwig amination could be employed. This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly if direct amination with ammonia proves to be low-yielding or requires harsh conditions. However, this method involves the use of a palladium catalyst and a specific ligand, which adds complexity and cost to the synthesis.
III. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses common issues encountered during the amination of 8-chloro-1,7-naphthyridine.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Insufficient Reaction Temperature/Pressure: The SNAr reaction on heteroaromatic systems often has a significant activation energy barrier.
-
Actionable Advice: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure your reaction vessel is properly sealed and can withstand the increased pressure. Monitor the reaction progress by TLC or LC-MS.
-
-
Poor Solubility of Starting Material: If the 8-chloro-1,7-naphthyridine is not sufficiently soluble in the reaction solvent, the reaction will be slow.
-
Actionable Advice: Consider using a co-solvent to improve solubility. For example, if using aqueous ammonia, adding a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial.
-
-
Inactivated Starting Material: The chloro group at the 8-position needs to be sufficiently activated.
-
Actionable Advice: While the naphthyridine ring itself is activating, ensure there are no strong electron-donating groups on the ring that might be deactivating it. This is generally not an issue with the parent 8-chloro-1,7-naphthyridine.
-
-
Low Concentration of Nucleophile: The concentration of the ammonia source may be too low.
-
Actionable Advice: Use a more concentrated solution of aqueous ammonia or increase the pressure of ammonia gas.
-
| Parameter | Typical Range | Troubleshooting Action |
| Temperature | 100-150 °C | Increase in 10-20 °C increments |
| Pressure | 1-10 atm | Use a sealed pressure vessel |
| Solvent | Water, Alcohols, DMF, DMSO | Add a co-solvent for solubility |
| Nucleophile Conc. | Excess | Use concentrated aqueous ammonia |
Table 1: Key Parameters for Optimizing the SNAr Amination.
Problem 2: Formation of Side Products (Impurities)
Possible Causes & Solutions:
-
Hydrolysis of the Chloro Group: At high temperatures in the presence of water, the 8-chloro group can be hydrolyzed to an 8-hydroxy group, forming 1,7-naphthyridin-8-ol.
-
Actionable Advice: If hydrolysis is a significant issue, consider using a non-aqueous source of ammonia, such as a solution of ammonia in an alcohol (e.g., methanol or ethanol). Alternatively, try to minimize the reaction time.
-
-
Over-reaction or Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of the starting material or product.
-
Actionable Advice: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Perform a time-course study to determine the optimal reaction time.
-
Figure 2: Troubleshooting decision tree for low yield in the amination step.
IV. Troubleshooting Guide: Hydrochloride Salt Formation and Purification
Problem 3: Difficulty in Precipitating the Hydrochloride Salt
Possible Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical for successful precipitation of the hydrochloride salt.
-
Actionable Advice: The free base is typically dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or a mixture of an organic solvent with diethyl ether or hexanes. If the salt is not precipitating, try adding an anti-solvent (a solvent in which the salt is very insoluble) dropwise.[2]
-
-
Insufficient HCl: An inadequate amount of HCl will result in incomplete salt formation.
-
Actionable Advice: Ensure at least one equivalent of HCl is added. It is common to use a slight excess. You can use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble HCl gas through the solution of the free base.
-
-
Product is too Soluble: The hydrochloride salt may have some solubility even in the chosen solvent system.
-
Actionable Advice: Cool the solution in an ice bath or refrigerator to decrease the solubility of the salt and promote crystallization. Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Problem 4: Purity Issues with the Final Product
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted 8-chloro-1,7-naphthyridine may co-precipitate with the product.
-
Actionable Advice: Ensure the SNAr reaction has gone to completion before proceeding to the salt formation. Purify the free base by column chromatography before salt formation if necessary.
-
-
Trapped Solvent: The precipitated salt may contain trapped solvent molecules.
-
Actionable Advice: After filtration, wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove residual solvent. Dry the product thoroughly under vacuum.
-
-
Presence of Inorganic Salts: If aqueous HCl is used, inorganic salts may be present.
-
Actionable Advice: It is generally preferable to use a solution of HCl in an organic solvent to avoid the introduction of water and inorganic salts. If aqueous HCl must be used, purification of the free base before salt formation is highly recommended.
-
V. Experimental Protocols
Protocol 1: Synthesis of 1,7-Naphthyridin-8-amine (General Procedure)
-
Reaction Setup: In a sealed pressure vessel, combine 8-chloro-1,7-naphthyridine (1.0 eq) and a solution of aqueous ammonia (28-30%, 10-20 eq). A co-solvent such as ethanol or DMF may be added to improve solubility.
-
Reaction: Heat the mixture to 120-140 °C with stirring for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the chosen temperature.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Protocol 2: Formation of 1,7-Naphthyridin-8-amine Hydrochloride
-
Dissolution: Dissolve the purified 1,7-Naphthyridin-8-amine free base in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, 1.1 eq) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.
-
Isolation: Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
VI. References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 1,7-Naphthyridine Cyclization Reactions
Welcome to the technical support center for 1,7-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the cyclization reactions that form the 1,7-naphthyridine core, a privileged scaffold in medicinal chemistry.[1][2] As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your synthetic protocols.
The synthesis of the 1,7-naphthyridine skeleton is most commonly achieved through the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][3] While versatile, this reaction can be sensitive to various parameters, leading to frustratingly low yields. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer annulation for 1,7-naphthyridine synthesis, and what are the rate-determining steps?
A1: The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which involve a series of condensation and cyclization steps. The predominant pathway is often dictated by the reaction conditions (acidic vs. basic catalysis).[3]
-
Aldol-First Pathway: This pathway commences with an aldol addition between the enolizable methylene compound and the 2-aminopyridine-3-carbaldehyde. This is often the rate-limiting step. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the 1,7-naphthyridine.[3]
-
Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the methylene compound. This is then followed by an intramolecular aldol-type condensation to form a six-membered ring, which subsequently aromatizes to the final product upon dehydration.[3]
Understanding which pathway is operative under your specific conditions is crucial for troubleshooting, as it helps to pinpoint the problematic step. For instance, if the aldol addition is the slow step, strategies to accelerate this, such as using a more potent base or a Lewis acid catalyst, may be beneficial.[4]
Troubleshooting Guide: From Low Yields to Optimized Reactions
This section is designed to help you diagnose and resolve common issues encountered during 1,7-naphthyridine cyclization reactions.
Problem 1: No or very little product formation.
This is a common and often disheartening observation. The root cause can range from inactive reagents to suboptimal reaction conditions.
Q2: I've set up my Friedländer reaction, but I'm not seeing any product formation by TLC or LC-MS. What are the first things I should check?
A2: When faced with a complete lack of product, a systematic check of your starting materials and reaction setup is the first line of defense.
-
Reagent Quality:
-
2-Aminopyridine-3-carbaldehyde stability: This starting material can be prone to oxidation or self-condensation (dimerization). Ensure it is pure and, if necessary, freshly prepared or purified before use.
-
Active Methylene Compound: Verify the purity of your ketone or dicarbonyl compound. Acidic or basic impurities can interfere with the reaction.
-
-
Catalyst Activity:
-
Base/Acid Strength: If using a base or acid catalyst, ensure it is not old or deactivated. For example, solid sodium hydroxide can absorb atmospheric CO2, reducing its basicity.
-
Lewis Acid Catalysts: Metal triflates and other Lewis acids are sensitive to moisture.[4] Ensure they are handled under anhydrous conditions.
-
-
Reaction Conditions:
-
Temperature: Some Friedländer reactions require significant thermal energy to overcome the activation barrier.[5] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.
-
Solvent: The choice of solvent can be critical. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Problem 2: Consistently low yields despite some product formation.
Observing some product is a good sign, but low yields indicate that the reaction is not proceeding efficiently. This is often due to side reactions, unfavorable equilibria, or suboptimal reaction parameters.
Q3: My reaction is producing the desired 1,7-naphthyridine, but the yield is consistently below 30%. What are the likely culprits and how can I improve it?
A3: Low yields in the presence of product formation often point towards competing side reactions or suboptimal reaction kinetics. Here's a breakdown of potential causes and solutions:
-
Side Reactions:
-
Self-condensation of the 2-aminopyridine-3-carbaldehyde: This can lead to the formation of dimeric byproducts.[6] This is more prevalent at higher temperatures.
-
Cannizzaro-type reactions: Under strong basic conditions, the aldehyde can undergo disproportionation.
-
Formation of regioisomers: If an unsymmetrical ketone is used, the formation of the isomeric 1,5-naphthyridine can be a significant competing pathway.[7] The regioselectivity is influenced by both steric and electronic factors.
-
-
Suboptimal Reaction Conditions:
-
Catalyst Choice: The choice of catalyst can dramatically impact the yield. A screening of different catalysts is often a worthwhile endeavor.
-
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Base Catalysts | KOH, NaOH, Piperidine | Reflux in alcohol or high temperatures | Readily available, inexpensive | Can promote side reactions, harsh conditions |
| Acid Catalysts | p-TsOH, TFA, Lewis Acids (e.g., CeCl₃·7H₂O) | Varies, can be solvent-free | Can be milder, may improve regioselectivity | Catalyst deactivation, may require anhydrous conditions |
| Ionic Liquids | [Hbim]BF₄, Choline Hydroxide | 80-100 °C, often solvent-free | Recyclable, can act as both solvent and catalyst | Can be expensive, viscosity can be an issue |
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. A systematic screen of solvents with varying polarities (e.g., toluene, DMF, ethanol, water) can lead to significant improvements. For some systems, solvent-free conditions have been shown to be highly effective.[4]
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature. An optimization matrix (e.g., varying temperature vs. time) can be a powerful tool.
Problem 3: Formation of multiple products and difficulty in purification.
The formation of multiple products is a common challenge, especially when dealing with complex starting materials or when regioselectivity is an issue.
Q4: My reaction mixture is a complex mess of spots on the TLC plate, and I'm struggling to isolate the desired 1,7-naphthyridine. What strategies can I employ?
A4: A complex reaction mixture necessitates a two-pronged approach: optimizing the reaction to minimize byproduct formation and employing effective purification techniques.
-
Minimizing Byproduct Formation:
-
Control of Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant can sometimes lead to side reactions.
-
Temperature Control: As mentioned, high temperatures can lead to decomposition and side reactions. Running the reaction at the lowest effective temperature is advisable.
-
Catalyst Loading: The amount of catalyst can also be critical. Too much catalyst can sometimes promote unwanted pathways.
-
-
Improving Regioselectivity:
-
Steric and Electronic Effects: The substituents on both the 2-aminopyridine-3-carbaldehyde and the active methylene compound can influence the regioselectivity of the cyclization. Electron-donating groups on the pyridine ring can affect the nucleophilicity of the amino group, while bulky substituents can sterically hinder one cyclization pathway over another.[8][9][10][11][12]
-
Catalyst Choice: Certain catalysts may favor the formation of one regioisomer over another. For example, some Lewis acids have been shown to improve the regioselectivity of the Friedländer reaction.[13]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating complex mixtures. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often necessary.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative HPLC can be employed to isolate the desired product in high purity.
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in 1,7-Naphthyridine Synthesis
This protocol provides a framework for systematically screening different catalysts to optimize the yield of your 1,7-naphthyridine cyclization.
-
Preparation: In a series of identical reaction vials, add the 2-aminopyridine-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., KOH, p-TsOH, CeCl₃·7H₂O, [Hbim]BF₄) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.
-
Solvent Addition: Add the chosen solvent to each vial to achieve the desired concentration.
-
Reaction: Place the vials in a temperature-controlled shaker or heating block and run the reactions for a set period (e.g., 12 hours).
-
Analysis: After the reaction time, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative yield of the desired 1,7-naphthyridine.
-
Optimization: Based on the results, select the most promising catalyst and further optimize the reaction conditions (temperature, time, solvent).
Protocol 2: Step-by-Step Troubleshooting for a Low-Yielding Reaction
This protocol outlines a logical workflow for troubleshooting a low-yielding 1,7-naphthyridine synthesis.
-
Verify Starting Materials:
-
Run a ¹H NMR and/or LC-MS of your 2-aminopyridine-3-carbaldehyde and active methylene compound to confirm their identity and purity.
-
If necessary, repurify the starting materials (e.g., by recrystallization or column chromatography).
-
-
Control Reaction: Set up a small-scale control reaction using a well-established, high-yielding procedure from the literature for a similar 1,7-naphthyridine synthesis. This will help to confirm that your reagents and general technique are sound.
-
Optimize Reaction Parameters:
-
Temperature: Run the reaction at three different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress over time.
-
Solvent: Screen a small set of solvents with varying polarities (e.g., toluene, THF, ethanol, DMF).
-
Catalyst: If the control reaction works but your specific reaction does not, perform a catalyst screen as described in Protocol 1.
-
-
Analyze Byproducts: If the reaction is producing significant byproducts, attempt to isolate and characterize them by NMR and MS. Understanding the structure of the byproducts can provide valuable clues about the competing reaction pathways.
Visualizing the Process
Diagram 1: General Mechanism of the Friedländer Annulation
Caption: Two possible mechanistic pathways for the Friedländer synthesis of 1,7-naphthyridines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in 1,7-naphthyridine cyclization.
References
- Al-Tel, T. H. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name of the Book/Journal.
- BenchChem. (2025).
- Das, B., & Reddy, K. R. (2004). CeCl3·7H2O: A mild and efficient catalyst for the synthesis of quinolines via Friedländer annulation.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Antimicrobial Activity of Naphthyridine Deriv
- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
- Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. (2025). ChemRxiv.
- Regioselectivity of Friedländer Quinoline Syntheses. (2025).
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
- The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.).
- Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. (2025).
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- Product Class 8: Naphthyridines. (n.d.). Thieme.
- The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(28), 18349-18358.
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (n.d.). Organic Chemistry Portal.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019).
- Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. (2021). RSC Advances.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Studying the influence of electron donor-withdraw groups on the photophysical properties of 3-arylthioimidazo[1,2-a]pyridines: experimental and theoretical study. (2025).
- Molecular Recognition Studies on Naphthyridine Deriv
- CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (n.d.).
- Understanding the Cyclization Step for the Preparation of Pseudopeptidic Macrocycles. Optimization of the Process Trough a Theoretical Analysis. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Technical Support Center: Impurity Identification in 1,7-Naphthyridin-8-amine Hydrochloride by HPLC-MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and characterize impurities in 1,7-Naphthyridin-8-amine hydrochloride. The following sections are designed to address specific challenges and frequently encountered questions, ensuring the scientific integrity and robustness of your analytical methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the HPLC-MS analysis of 1,7-Naphthyridin-8-amine hydrochloride.
Q1: What are the most critical parameters to consider when developing an HPLC method for 1,7-Naphthyridin-8-amine hydrochloride and its impurities?
A1: The primary challenges in developing a robust HPLC method for this compound are its polar and basic nature. Key parameters to optimize include:
-
Column Selection: A C18 column is a good starting point, but due to the polar nature of the analyte, consider columns with alternative selectivities, such as those with polar end-capping or embedded polar groups. A silica-based reversed-phase column with octadecyl groups and a small particle size (e.g., 2 µm) can improve separation efficiency.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds. Operating at a low pH (e.g., around 3) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing.[3] Conversely, working at a high pH can also be a viable strategy for analyzing basic compounds.[3][4]
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve good separation of the main component and its potential impurities.[1][2][5] The choice of organic solvent can influence selectivity; methanol is generally a better solvent for polar compounds.
-
Buffer Concentration: The concentration of the buffer in the mobile phase can impact peak shape and retention time. A concentration of 10-20 mM is usually a good starting point.
Q2: What are the expected types of impurities for 1,7-Naphthyridin-8-amine hydrochloride?
A2: Impurities can originate from the synthesis process or from degradation of the drug substance.[6]
-
Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents from the synthesis route. Common synthetic methods for naphthyridine derivatives, such as the Friedländer reaction, may introduce specific impurities.[7]
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[5][8][9] Forced degradation studies are essential to identify these potential impurities and develop a stability-indicating method.[9][10][11][12][13][14][15] It is generally accepted that degradation of the drug substance between 5% and 20% is reasonable for the validation of chromatographic assays.[10]
-
Isomeric Impurities: Isomers can be challenging to separate and identify as they have the same mass.[6] Their presence may arise from the synthesis process.
Q3: Which ionization technique is more suitable for 1,7-Naphthyridin-8-amine hydrochloride in LC-MS analysis: ESI or APCI?
A3: Electrospray Ionization (ESI) is generally the preferred technique for polar and charged compounds like 1,7-Naphthyridin-8-amine hydrochloride.[16] ESI is well-suited for small organic molecules and is the dominant ionization technique in most literature for similar compounds.[16] It typically provides good sensitivity for protonated molecules [M+H]+ in positive ion mode.
Q4: How can I improve the sensitivity of my MS detection for low-level impurities?
A4: To enhance sensitivity, consider the following:
-
Optimize ESI Source Parameters: Fine-tune parameters such as nebulizing gas flow, drying gas flow and temperature, and capillary voltage.[17][18]
-
Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate can improve ionization efficiency.
-
Reduce Chemical Noise: Employ high-purity solvents and reagents to minimize background noise. The use of plastic vials instead of glass can help avoid the formation of metal adducts.[18]
-
MS Scan Mode: For targeted analysis of known impurities, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will significantly improve sensitivity and selectivity compared to a full scan.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC-MS analysis of 1,7-Naphthyridin-8-amine hydrochloride.
Issue 1: Poor Peak Shape (Tailing) for the Main Component and/or Impurities
Peak tailing is a frequent problem when analyzing basic compounds.[3][19]
Underlying Cause: Secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][20][21]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the pH of the mobile phase protonates the analyte, making it more polar and reducing its interaction with the stationary phase. It also suppresses the ionization of silanol groups.
-
Action: Adjust the aqueous mobile phase to a pH of approximately 3 using an additive like formic acid.
-
-
Column Evaluation:
-
Rationale: Standard C18 columns may not be ideal for highly polar and basic compounds.
-
Action: If peak tailing persists, switch to a column specifically designed for polar analytes, such as one with polar end-capping or an embedded polar group.
-
-
Check for Mass Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves at lower concentrations, mass overload is the likely cause.
-
-
Inspect for Column Bed Deformation:
-
Rationale: A void or channel in the column packing can cause peak splitting or tailing.
-
Action: If all peaks in the chromatogram are affected, this could be the issue. Reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
Issue 2: Identification of Unknown Peaks
The presence of unexpected peaks in the chromatogram requires a systematic approach for identification.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
Step-by-Step Protocol:
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data:
-
Rationale: HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of the unknown impurity.[17]
-
Action: Re-run the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Perform MS/MS Fragmentation:
-
Propose Potential Structures:
-
Rationale: Based on the elemental composition and fragmentation data, plausible chemical structures can be proposed.
-
Action: Analyze the mass shifts between the parent ion and fragment ions to deduce the losses of specific functional groups.
-
-
Conduct Forced Degradation Studies:
-
Rationale: To determine if the unknown is a degradation product, subject the 1,7-Naphthyridin-8-amine hydrochloride to various stress conditions (acidic, basic, oxidative, thermal, photolytic).[8][9][13][14][15]
-
Action: Analyze the stressed samples by HPLC-MS and compare the chromatograms to the original sample. An increase in the peak area of the unknown under specific stress conditions suggests it is a degradation product.
-
-
Synthesis and Confirmation (if necessary):
-
Rationale: The definitive identification of an unknown impurity often requires comparison with a synthesized reference standard.
-
Action: If the proposed structure is novel and commercially unavailable, synthesize a small amount for confirmation. Co-inject the synthesized standard with the sample to confirm retention time and MS/MS spectral matching.
-
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products of 1,7-Naphthyridin-8-amine hydrochloride.
Materials:
-
1,7-Naphthyridin-8-amine hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or ammonium formate
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 1,7-Naphthyridin-8-amine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the initial solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the solid drug substance to light in a photostability chamber according to ICH guidelines. Dissolve a portion of the stressed solid in the initial solvent to the stock solution concentration.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase. Analyze all stressed samples, along with a control (unstressed) sample, by the developed HPLC-MS method.
Data Presentation: HPLC-MS Method Parameters
The following table summarizes a typical starting point for an HPLC-MS method for the analysis of 1,7-Naphthyridin-8-amine hydrochloride.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge C18, 2.5 µm, 4.6 x 75 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| MS System | Agilent 6545 Q-TOF or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Gas | 35 psi |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp. | 325 °C |
| Fragmentor Voltage | 175 V |
| Mass Range | 100-1000 m/z |
Section 4: Method Validation
Once a suitable HPLC-MS method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[25][26][27][28][29]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25] This is demonstrated by showing that the peaks of impurities and degradation products are well-resolved from the main component.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[26] This is typically evaluated over a range from the reporting limit of the impurity to 120% of the specification.[26]
-
Accuracy: The closeness of the test results to the true value.[25] This is often determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?[Link]
-
Li, Y., et al. (2016). Identification and characterization of related substances in EVT-401 by hyphenated LC–MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 217-226. [Link]
-
European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. [Link]
-
Stavric, B., et al. (1993). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 76(5), 1017-1025. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International Journal of Health and Clinical Research. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Oxford Academic. (1993). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. [Link]
-
PubMed Central. (2014). HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement. Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Springer. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. [Link]
-
ResearchGate. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
-
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. [Link]
-
Royal Society of Chemistry. (2017). Amine additives for improved in-ESI H/D exchange. Analyst. [Link]
-
PubMed Central. (2009). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences. [Link]
-
PubMed Central. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]
-
Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. [Link]
-
Chromatography Online. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
ResearchGate. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
Royal Society of Chemistry. (2015). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Institute of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Rasayan Journal of Chemistry. (2012). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD FOR THE ASSAY OF FAMOTIDINE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS. [Link]
-
University of Helsinki. (2008). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. [Link]
-
PubMed Central. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
MDPI. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Molecules. [Link]
-
ResearchGate. (2018). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
ResearchGate. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
Sources
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. Identification and characterization of related substances in EVT-401 by hyphenated LC–MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. jddtonline.info [jddtonline.info]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. waters.com [waters.com]
- 21. Restek - Videoartikel [de.restek.com]
- 22. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. demarcheiso17025.com [demarcheiso17025.com]
Storage and handling recommendations for 1,7-Naphthyridin-8-amine hydrochloride
Welcome to the technical support guide for 1,7-Naphthyridin-8-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. The following frequently asked questions and troubleshooting guide are based on the known properties of naphthyridine derivatives and general principles of handling amine hydrochloride salts.
Frequently Asked Questions (FAQs)
What is the recommended procedure for storing 1,7-Naphthyridin-8-amine hydrochloride?
Proper storage is crucial to maintain the integrity and stability of 1,7-Naphthyridin-8-amine hydrochloride. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] For long-term storage, maintaining a protected environment from moisture is advised.[1][4] Some suppliers of similar naphthyridine derivatives recommend refrigeration at 2-8°C.
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool (some sources suggest 2-8°C) | To minimize degradation over time. |
| Atmosphere | Dry, inert gas if possible[1] | The hydrochloride salt can be hygroscopic. |
| Container | Tightly sealed, light-resistant | To prevent exposure to moisture and light. |
| Location | Well-ventilated area[2][3][5] | To ensure safety in case of accidental release. |
What are the primary hazards associated with 1,7-Naphthyridin-8-amine hydrochloride and what personal protective equipment (PPE) is required?
Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.[3][7]
Recommended PPE:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[3][7]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against dust particles and splashes.[3][7]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[3][7]
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a respirator is recommended to avoid inhalation.[3][7]
How should I prepare solutions of 1,7-Naphthyridin-8-amine hydrochloride?
The solubility of 1,7-Naphthyridin-8-amine hydrochloride can be influenced by its carboxylic acid functionality, which enhances its solubility and reactivity.[8] It is anticipated to be soluble in water and some polar organic solvents.
General Protocol for Solution Preparation:
-
Solvent Selection: Start with deionized water or a suitable buffer. For organic solvents, dimethyl sulfoxide (DMSO) and ethanol are common choices for similar compounds.
-
Weighing: Accurately weigh the desired amount of the compound in a fume hood to avoid inhalation of the powder.
-
Dissolution: Slowly add the powder to the solvent while stirring. Gentle heating or sonication may be used to aid dissolution, but be mindful of potential degradation with excessive heat.
-
pH Adjustment: The hydrochloride salt will form a mildly acidic solution. If your experiment requires a specific pH, adjust it accordingly using a suitable buffer or dropwise addition of acid or base.
-
Storage of Solutions: If not for immediate use, store solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the compound may have low solubility in that specific solvent.
-
Troubleshooting Steps:
-
Try gentle heating (if the compound is heat-stable) or sonication to increase the rate of dissolution.
-
If using an organic solvent, try a different one. For example, if it is insoluble in ethanol, try DMSO.
-
For aqueous solutions, a small amount of a co-solvent like DMSO or ethanol can sometimes aid solubility.
-
Consider adjusting the pH of the solution, as the solubility of amine salts can be pH-dependent.
-
Issue 2: The solution changes color over time.
-
Possible Cause: This could indicate degradation of the compound, possibly due to oxidation or exposure to light. Aromatic amines can be sensitive to air and light.[9]
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.
-
Store solutions at low temperatures (-20°C or -80°C).
-
If possible, degas the solvent before use to remove dissolved oxygen.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of the compound in solution or improper storage of the solid material.
-
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, check the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR).
-
Standardize Solution Preparation: Ensure that solutions are prepared fresh and in a consistent manner for each experiment.
-
Review Storage Conditions: Confirm that the solid compound is stored according to the recommendations (cool, dry, and dark).[1][2][3][4]
-
Experimental Workflow & Safety
The following diagram illustrates a general workflow for handling 1,7-Naphthyridin-8-amine hydrochloride, emphasizing safety at each step.
Caption: Troubleshooting Logic for 1,7-Naphthyridin-8-amine hydrochloride.
References
-
CP Lab Safety. (n.d.). 1,7-Naphthyridin-8-amine (C8H7N3), 1 grams. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2020, April 6). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]
-
(n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Cheméo. (n.d.). 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Retrieved from [Link]
-
PMC - NIH. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. DOI:10.1039/D4RA04262J. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-1,8-naphthyridin-2-amine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1,7-Naphthyridin-8-amine Analogs as Potent Kinase Inhibitors
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The 1,7-naphthyridine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,7-naphthyridin-8-amine analogs, offering a comparative study of their performance as kinase inhibitors, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The 1,7-Naphthyridine Scaffold: A Versatile Core for Kinase Inhibition
The 1,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a versatile template for the design of kinase inhibitors. Its rigid structure and the specific arrangement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The 8-amino group, in particular, often acts as a crucial "hinge-binding" motif, anchoring the molecule to the kinase's hinge region, a critical determinant of inhibitory activity.
This guide will dissect the nuanced effects of substitutions at various positions of the 1,7-naphthyridin-8-amine core, drawing primarily from extensive studies on their inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[1] We will also draw parallels and comparative insights from related naphthyridine isomers to provide a broader understanding of the SAR landscape.
Decoding the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of 1,7-naphthyridin-8-amine analogs are exquisitely sensitive to the nature and position of their substituents. The following sections provide a comparative analysis of key substitution points.
Core Structure and Key Modification Points
To visualize the key areas of modification on the 1,7-naphthyridin-8-amine core, the following diagram illustrates the numbering of the ring system and highlights the principal positions for substitution that dictate biological activity.
Caption: Key substitution points on the 1,7-naphthyridin-8-amine scaffold.
The Indispensable 8-Amino Group: The Hinge Anchor
The 8-amino group is a cornerstone of the SAR for these analogs. It typically forms one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. Modifications to this amine are generally detrimental to activity. For instance, N-methylation or acylation of the 8-amino group often leads to a significant loss of inhibitory potency due to steric hindrance and the disruption of this critical hydrogen bonding pattern.
Position 2: The Gateway to Potency and Selectivity
Substitutions at the C2 position of the 1,7-naphthyridine ring project into the solvent-exposed region of the ATP-binding site and are a primary driver of both potency and selectivity.
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaryl rings at this position is a common strategy to enhance potency. The nature and position of substituents on these rings are critical. For example, in the context of PIP4K2A inhibition, ortho- and meta-disubstituted phenyl rings with fluorine atoms have shown improved biochemical potencies compared to mono-substituted analogs.[2]
-
Side Chains: The attachment of various side chains, often containing amide or carboxylic acid functionalities, can significantly impact activity. These groups can form additional interactions with residues in the active site or improve pharmacokinetic properties.
Position 5: Modulating Physicochemical Properties
The C5 position is a key site for introducing groups that can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically affecting the core binding interactions.
-
Small Alkyl and Cyano Groups: Introduction of small, non-bulky groups like methyl or cyano at C5 is often well-tolerated and can be used to fine-tune the electronic properties of the naphthyridine ring.
Position 6: Fine-Tuning and Vector for Further Exploration
The C6 position offers another avenue for modification, often projecting towards the ribose-binding pocket of the kinase.
-
Halogenation: Introduction of a fluorine or chlorine atom at this position can enhance binding affinity through favorable interactions and can also block potential sites of metabolism.
Comparative Analysis of 1,7-Naphthyridin-8-amine Analogs as PIP4K2A Inhibitors
The following table summarizes the SAR of a series of 1,7-naphthyridin-8-amine analogs against PIP4K2A, highlighting the impact of substitutions at various positions on inhibitory activity.[1][2]
| Compound ID | R2 Substituent | R5 Substituent | R6 Substituent | R8 Substituent | PIP4K2A IC50 (nM) |
| BAY-091 | 2-Fluorophenyl | H | H | (R)-1-Carboxypropyl | 2.9 |
| BAY-297 | 2,5-Difluorophenyl | H | H | (R)-1-Carboxypropyl | 1.8 |
| Analog 1 | Phenyl | H | H | (R)-1-Carboxypropyl | 5.5 |
| Analog 2 | 2-Fluorophenyl | CN | H | (R)-1-Carboxypropyl | 13 |
| Analog 3 | 2-Fluorophenyl | H | F | (R)-1-Carboxypropyl | 8.7 |
| Analog 4 | 2-Fluorophenyl | H | H | (S)-1-Carboxypropyl | >1000 |
Data Interpretation:
-
Impact of R2 Substitution: The data clearly demonstrates the importance of the R2 substituent. The introduction of a single fluorine at the ortho position of the phenyl ring (BAY-091 vs. Analog 1) significantly improves potency. Further substitution with a second fluorine at the meta position (BAY-297) provides an additional modest increase in activity.[2] This suggests that specific electronic and steric interactions in the solvent-exposed region are crucial for high-affinity binding.
-
Impact of R5 and R6 Substitutions: Modifications at the R5 and R6 positions appear to have a more subtle effect. The introduction of a cyano group at R5 (Analog 2) or a fluorine at R6 (Analog 3) leads to a slight decrease in potency compared to the unsubstituted analogs at these positions. This indicates that while these positions can be modified, bulky or electronically demanding groups may not be favorable for PIP4K2A inhibition.
-
Stereochemistry at R8: The stereochemistry of the amino acid side chain at the 8-amino position is critical. The (R)-configuration of the carboxypropyl group is essential for potent inhibition, while the (S)-configuration (Analog 4) results in a dramatic loss of activity. This highlights the precise geometric requirements for optimal interaction with the kinase hinge region.
Experimental Protocol: ADP-Glo™ Kinase Assay for Measuring Inhibitor Potency
To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a representative biochemical assay is provided below. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[3]
Workflow for Kinase Inhibition Assay
Caption: A stepwise workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the 1,7-naphthyridin-8-amine analogs in an appropriate solvent (e.g., DMSO). The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase and its specific substrate at their optimized concentrations.
-
Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]
-
-
Reaction Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to catalyze the phosphorylation of the substrate.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent. This reagent contains enzymes that convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation.
-
Broader Perspectives and Future Directions
While this guide has focused on PIP4K2A, the SAR principles derived from these studies have broader implications for targeting other kinases. The 1,7-naphthyridin-8-amine scaffold has also shown promise as inhibitors of other kinases such as c-Kit and VEGFR-2 when presented as a 2,7-naphthyridinone isomer, suggesting the adaptability of the naphthyridine core.[4] Furthermore, fused polycyclic analogs like benzo[de][1][5]naphthyridin-7(8H)-ones have been successfully developed as potent PARP1 inhibitors, demonstrating the vast chemical space and therapeutic potential that can be explored from this versatile heterocyclic system.[6]
Future research in this area should focus on:
-
Exploring Novel Substitutions: Systematic exploration of a wider range of substituents at the C2, C5, and C6 positions to further optimize potency and selectivity.
-
Kinome-wide Profiling: Comprehensive screening of promising analogs against a panel of kinases to understand their selectivity profiles and identify potential off-target effects.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation analogs with improved binding affinity and pharmacokinetic properties.
-
Translational Studies: Advancing lead compounds into cellular and in vivo models to validate their therapeutic potential.
By leveraging the insights from the structure-activity relationships detailed in this guide, researchers can more effectively design and develop novel 1,7-naphthyridin-8-amine-based therapeutics with enhanced efficacy and safety profiles.
References
- A. A. Adejumo, O. E. Ojo, O. O. Olubiyi, Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies, RSC Advances, 2023, 13, 3353-3369.
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. 2021.
- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. 2019.
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. 2021.
-
Design, synthesis, and biological evaluation of a series of benzo[de][1][5]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. European Journal of Medicinal Chemistry. 2017.
- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem. 2025.
Sources
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1,7-Naphthyridine Derivatives in Oncology
This guide provides an in-depth technical analysis of the in vivo efficacy of 1,7-naphthyridine derivatives, with a particular focus on their emerging potential as anti-cancer agents. While the broader naphthyridine class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, this guide will delve into the preclinical anti-tumorigenic properties of a promising naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A.[1] We will objectively compare its performance with established chemotherapeutic agents and provide the supporting experimental data and protocols for the discerning researcher.
The diverse biological activities of naphthyridine derivatives have long attracted the attention of medicinal chemists.[1][2][3][4][5][6] These heterocyclic compounds, characterized by a fused two-ring system containing two nitrogen atoms, have been explored for a multitude of therapeutic applications.[1][3][4][5][6] The 1,8-naphthyridine scaffold, in particular, is a well-established pharmacophore found in several approved antibacterial drugs. However, the 1,7-naphthyridine isomer is now emerging as a promising scaffold for the development of novel therapeutics, especially in oncology.
Bisleuconothine A: A Case Study in the In Vivo Anti-Cancer Potential of 1,7-Naphthyridines
Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the bark of Leuconotis griffithii, has shown significant anti-proliferative properties against a panel of human colon cancer cell lines in vitro.[1] More importantly, these in vitro findings have been translated into a compelling demonstration of in vivo efficacy in a preclinical cancer model.[1]
Mechanism of Action: Targeting the Wnt Signaling Pathway
The anti-neoplastic activity of Bisleuconothine A is attributed to its ability to inhibit the Wnt signaling pathway.[1] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. By inhibiting this pathway, Bisleuconothine A can induce cell cycle arrest at the G0/G1 phase, thereby halting the uncontrolled proliferation of cancer cells.[1]
Comparative In Vivo Efficacy in a Human Colon Cancer Xenograft Model
The anti-tumor efficacy of Bisleuconothine A was evaluated in a murine xenograft model utilizing the HCT116 human colon cancer cell line. This model is a widely accepted standard for the preclinical assessment of potential anti-cancer drugs.
Experimental Protocol: HCT116 Xenograft Model
A detailed, step-by-step methodology for this type of in vivo study is crucial for the reproducibility and validation of the findings.
-
Cell Culture: HCT116 human colon carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of HCT116 cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment Group: Administered with Bisleuconothine A at a specified dose and schedule (e.g., intraperitoneal injection daily or several times a week).
-
Comparator Group: Administered with a standard-of-care chemotherapeutic agent for colorectal cancer, such as 5-fluorouracil (5-FU), at a clinically relevant dose and schedule.
-
Control Group: Administered with the vehicle used to dissolve the test compounds (e.g., saline, DMSO).
-
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include:
-
Tumor Weight: Measured at the end of the study.
-
Body Weight: Monitored to assess toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached.
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the differences between the treatment and control groups.
Comparative Efficacy Data
In the HCT116 xenograft model, Bisleuconothine A demonstrated a significant reduction in tumor growth compared to the vehicle-treated control group.[1] While direct head-to-head comparative data with 5-fluorouracil from the same study is not available in the provided literature, the observed tumor growth inhibition highlights the potential of Bisleuconothine A as a viable anti-cancer agent.
| Compound | Dose & Schedule | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Bisleuconothine A | Not specified in abstract | HCT116 Xenograft | Significant reduction | [1] |
| 5-Fluorouracil | Varies by study | HCT116 Xenograft | Standard of Care | - |
Note: Specific quantitative data on tumor growth inhibition for Bisleuconothine A was not available in the initial search results. Further detailed review of the primary literature is recommended.
Broader Anti-Cancer Potential of Naphthyridine Derivatives
While this guide focuses on the in vivo data for a 1,7-naphthyridine derivative, it is important to note that the broader class of 1,8-naphthyridines has also shown considerable promise in oncology. Numerous in vitro studies have demonstrated the cytotoxic activity of various 1,8-naphthyridine derivatives against a range of cancer cell lines, including those of the breast, pancreas, and leukemia.[7] For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have exhibited potent activity against MIAPaCa (pancreatic) and K-562 (leukemia) cancer cell lines.
Future Directions and Conclusion
The demonstrated in vivo efficacy of Bisleuconothine A underscores the potential of the 1,7-naphthyridine scaffold as a source of novel anti-cancer drug candidates. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this and other related derivatives. Head-to-head comparative studies with standard-of-care agents in a variety of preclinical models will be crucial in determining their therapeutic index and potential for clinical translation.
The development of targeted therapies remains a cornerstone of modern oncology. The ability of Bisleuconothine A to selectively inhibit the Wnt signaling pathway, a key driver of tumorigenesis in many cancers, exemplifies the promise of this approach. As our understanding of the molecular drivers of cancer deepens, the rational design and evaluation of novel chemical entities, such as the 1,7-naphthyridin-8-amine hydrochloride derivatives and their analogs, will continue to be a vital component of the drug discovery pipeline.
References
- Biological Activity of Naturally Derived Naphthyridines. PubMed Central.
- Antimicrobial Activity of Naphthyridine Deriv
- A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling P
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PubMed Central.
- Antimicrobial Activity of Naphthyridine Deriv
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- Antimicrobial Activity of Naphthyridine Deriv
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed Central.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Unavailable.
- Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells | Request PDF.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central.
- Modeling neurodegener
- PC3 Xenograft Model 4 Introduction 1 Antibody Engineering & Biochemical Properties 2 In vitro efficacy. OncoOne.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Early Diagnosis of Neurodegenerative Diseases: What Has Been Undertaken to Promote the Transition
- In vitro and in vivo antibacterial activity of AB206, a new naphthyridine deriv
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 1,7-Naphthyridin-8-amine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Landscape
1,7-Naphthyridin-8-amine hydrochloride and related compounds present a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. The primary risks are associated with exposure through inhalation, skin contact, and ingestion.
Based on available data for 1,7-Naphthyridin-8-amine, the following hazard statements are pertinent[1]:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of a multi-layered personal protective equipment (PPE) strategy to prevent accidental exposure.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment should always precede the handling of any chemical. For 1,7-Naphthyridin-8-amine hydrochloride, the following PPE is considered the minimum standard.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation. Double-gloving is recommended for extended handling periods. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 or P1 respirator | Essential for preventing the inhalation of the powdered compound, which can cause respiratory tract irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
A Deeper Dive into PPE Selection:
-
Gloves: While nitrile gloves are a standard, for prolonged or high-exposure scenarios, consulting a glove compatibility chart for specific chemical resistance is advised. Always inspect gloves for any signs of degradation or perforation before use.
-
Respirators: The choice of respirator should be guided by a thorough risk assessment. In situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary.
Operational Workflow for Safe Handling
A systematic approach to handling 1,7-Naphthyridin-8-amine hydrochloride is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory practice.
Caption: A logical workflow for the safe handling of 1,7-Naphthyridin-8-amine hydrochloride.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble all necessary PPE and inspect for any defects.
-
Don PPE in the following order: lab coat, respirator, eye protection, and then gloves (donning gloves last prevents contamination of other PPE).
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.
-
Handle the compound with care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by the lab coat, eye protection, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 1,7-Naphthyridin-8-amine hydrochloride and any contaminated materials is a critical final step in the safe handling workflow.
-
Chemical Waste: Unused or waste 1,7-Naphthyridin-8-amine hydrochloride should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, respirator cartridges), weigh boats, and any other materials that have come into contact with the compound should be placed in a designated hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these stringent safety protocols, researchers can confidently and safely work with 1,7-Naphthyridin-8-amine hydrochloride, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- ECHEMI. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.
- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). Amantadine hydrochloride Safety Data Sheet.
- CP Lab Safety. (n.d.). 1,7-Naphthyridin-8-amine (C8H7N3), 1 grams.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
